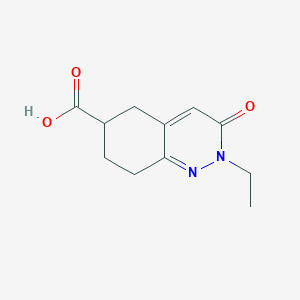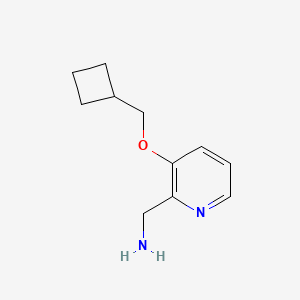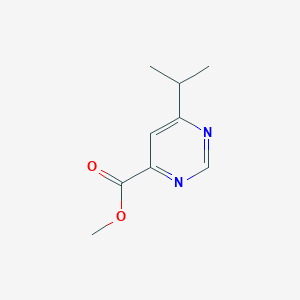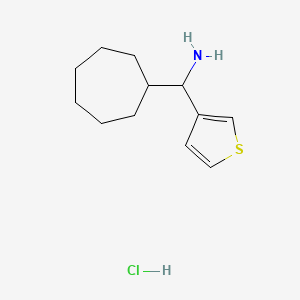
4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride is a chemical compound that has gained attention in scientific research and industry. It is used as a laboratory chemical and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by single-crystal X-ray diffraction analyses . The unit cells of the compound have monoclinic P 2 1 / c symmetry .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Intermediate for Efficient Herbicide Synthesis
4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride serves as a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron. The synthesis involves steps like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).
Building Blocks for Life-Sciences-Oriented Research
The compound is utilized in the synthesis of various (trifluoromethoxy)pyridines, which are accessible through an efficient, large-scale synthesis. These serve as important building blocks in life sciences research (Baptiste Manteau et al., 2010).
In Materials Chemistry and Catalysis
The compound's structural properties in the solid state, especially in its fluorous ponytailed pyridinium halide salt form, have implications for materials chemistry and catalysis applications (Norman Lu et al., 2016).
Pharmaceutical and Medical Chemistry
Synthesis of Medicinal Compounds
The compound is used in synthesizing derivatives with potential medicinal applications, such as in the formation of dihydro-1H-indeno[1,2-b]pyridines (Samad Khaksar & Milad Gholami, 2014).
Antibacterial Activity
It's involved in synthesizing amide derivatives, which show promising antibacterial activity. This is achieved through a series of chemical reactions involving the compound as a starting material or intermediate (B. Reddy & K. Prasad, 2021).
Environmental and Analytical Chemistry
- Acidochromic Properties and Anti-Counterfeiting Applications: The compound exhibits acidochromic properties, where its fluorescence changes in response to different acidic environments. This unique property makes it useful as a potential anti-counterfeiting agent (Deepak Devadiga & T. N. Ahipa, 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be an intermediate for lansoprazole , which targets the gastric proton pump, specifically the hydrogen/potassium adenosine tri-phosphatase (H+/K+ATPase) in parietal cells .
Mode of Action
As an intermediate for Lansoprazole, it may contribute to the inhibition of the gastric proton pump, reducing stomach acid by blocking the enzyme system .
Biochemical Pathways
As an intermediate for Lansoprazole, it may play a role in the pathway leading to the inhibition of the gastric proton pump .
Result of Action
As an intermediate for Lansoprazole, it may contribute to the reduction of stomach acid .
Analyse Biochimique
Biochemical Properties
4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceuticals. It interacts with various enzymes and proteins during its synthesis and subsequent biochemical applications. For instance, it is involved in the inhibition of gastric proton pumps, which are enzymes responsible for the secretion of gastric acid in the stomach . The interaction with these enzymes is crucial for its role in reducing gastric acid production.
Cellular Effects
The effects of this compound on cells are primarily observed in its role as an intermediate for lansoprazole. It influences cell function by inhibiting the proton pumps in gastric parietal cells, leading to a decrease in gastric acid secretion . This inhibition affects cell signaling pathways related to acid production and can alter gene expression related to these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical for its effectiveness. The compound is stable when stored at temperatures between 2-8°C . Over time, its effects on cellular function can be observed through in vitro and in vivo studies, where it consistently inhibits gastric acid secretion without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion without causing adverse effects . At higher doses, toxic effects such as irritation and sensitization may occur . These threshold effects are important for determining safe and effective dosage levels.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of lansoprazole. It interacts with various enzymes and cofactors during its metabolism, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for its conversion into the active pharmaceutical ingredient.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . This distribution is essential for its effectiveness in inhibiting gastric acid secretion.
Subcellular Localization
The subcellular localization of this compound is primarily within the gastric parietal cells, where it targets the H+/K+ ATPase enzyme . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action.
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEKNPIJCMKDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride in the synthesis of lansoprazole?
A1: this compound serves as a crucial building block in the synthesis of lansoprazole. [, ] It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction. This reaction forms an intermediate compound, which then undergoes asymmetric oxidation to yield lansoprazole. [, ]
Q2: Are there any analytical methods specifically designed for detecting trace amounts of this compound in lansoprazole?
A2: Yes, highly sensitive analytical techniques have been developed to quantify trace levels of this compound, classified as a potential genotoxic impurity, in lansoprazole drug products. [, ] One such method utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] This method demonstrates excellent separation of this compound from lansoprazole and offers a high degree of sensitivity for accurate quantification. [, ]
Q3: What makes LC-MS/MS suitable for detecting this compound in lansoprazole?
A3: LC-MS/MS offers a powerful combination of separation and detection capabilities. The liquid chromatography part effectively separates the this compound impurity from lansoprazole and other components in the sample. The mass spectrometry part then identifies and quantifies the impurity based on its unique mass-to-charge ratio. This method is particularly well-suited for detecting trace amounts of potential genotoxic impurities due to its high sensitivity and selectivity. []
Q4: Have there been any studies on improving the synthesis of lansoprazole using this compound?
A4: Research has explored optimizing the asymmetric oxidation step in lansoprazole synthesis using this compound. [] This optimization focuses on enhancing the yield of both R- and S-enantiomers of lansoprazole. Studies have investigated various factors, such as the choice of oxidizing agent and reaction conditions, to maximize the efficiency and cost-effectiveness of the synthesis process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)





![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)

![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)
